Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic molecule with the formula C36H54Si6. Due to its unique structure featuring a benzene core surrounded by six ethynyl groups (with trimethylsilyl substituents), researchers have explored its potential applications in various fields of materials science. The synthesis of this molecule has been reported in scientific literature, allowing for further investigation of its properties ().
Hexakis[(trimethylsilyl)ethynyl]benzene is a complex organic compound with the molecular formula C36H54Si6. It features a benzene ring substituted with six trimethylsilyl-ethynyl groups. This structure contributes to its unique properties, making it a subject of interest in various fields of chemistry, particularly in materials science and organic synthesis. The compound has a predicted melting point of 224.7 °C and a boiling point of approximately 583.7 °C, with a density around 0.95 g/cm³ .
The synthesis of hexakis[(trimethylsilyl)ethynyl]benzene typically involves:
These methods allow for the efficient construction of the desired compound while maintaining high yields and purity .
Hexakis[(trimethylsilyl)ethynyl]benzene has several notable applications:
Interaction studies involving hexakis[(trimethylsilyl)ethynyl]benzene primarily focus on its reactivity with other chemical species rather than biological interactions. Research indicates that it can form stable complexes with various metals and ligands, which may enhance its utility in catalysis and material science.
Hexakis[(trimethylsilyl)ethynyl]benzene shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexaethynylbenzene | C24H12 | Lacks silyl groups; used in organic electronics |
Hexakis(phenylethynyl)benzene | C36H30 | Contains phenyl instead of trimethylsilyl groups |
Octa(trimethylsilylethynyl)cyclohexane | C30H54Si8 | Features a cyclohexane core; used in polymer synthesis |
Deca(trimethylsilylethynyl)phenylene | C48H78Si10 | Larger size; potential use in advanced materials |
Hexakis[(trimethylsilyl)ethynyl]benzene is unique due to its specific arrangement of trimethylsilyl groups, which enhances its solubility and stability compared to other similar compounds. Its application as a precursor for graphdiyne also sets it apart from others listed above .
The quest for carbon allotropes beyond graphene and diamond began in the late 20th century, driven by theoretical predictions of materials combining sp and sp² hybridized carbon atoms. In 1987, Baughman hypothesized the existence of graphdiyne, a planar carbon lattice integrating benzene rings (sp²) and diacetylene linkages (sp). However, synthesizing such structures faced challenges due to the instability of ethynyl intermediates.
Breakthroughs emerged in the 2010s with the development of HEB-TMS as a stable monomer. By shielding reactive ethynyl groups with trimethylsilyl (TMS) protecting groups, researchers could perform controlled cross-coupling reactions without premature polymerization. Li et al.’s 2010 demonstration of GDY film synthesis using HEB-TMS marked a milestone, proving the feasibility of large-area sp-sp² carbon networks. Subsequent studies refined synthetic protocols, such as interfacial growth strategies that leverage HEB-TMS’s solubility in organic solvents to assemble GDY at gas-liquid or liquid-liquid interfaces.
HEB-TMS serves as the foundational building block for GDY, which exhibits a pore-rich structure (3.8–5.2 Å pore diameter) and tunable electronic properties (bandgap: 0.46–1.10 eV). The compound’s six ethynyl groups enable hexagonal symmetry in GDY, while the TMS groups ensure solubility and prevent side reactions during synthesis.
GDY synthesized from HEB-TMS demonstrates:
For example, on-surface synthesis on Au(111) involves deprotecting HEB-TMS to form hexaethynylbenzene, which undergoes Glaser-Hay coupling to create extended GDY sheets. Raman spectroscopy confirms the evolution of sp-carbon vibrational modes at 2145–2178 cm⁻¹ during this process.